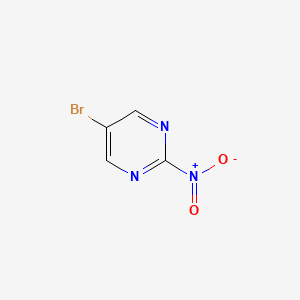

5-Bromo-2-nitropyrimidine

Description

The Role of Nitrogen Heterocycles in Medicinal Chemistry Scaffolds

Nitrogen-containing heterocycles are arguably the most significant class of compounds in the development of new pharmaceuticals. openmedicinalchemistryjournal.commdpi.com Statistics show that over 85% of all biologically active compounds feature a heterocyclic or heteroaromatic ring, with nitrogen-based heterocycles being the most common. rsc.org The prevalence of these structures in US FDA-approved small-molecule drugs is a testament to their importance, with 59% containing at least one nitrogen heterocycle. openmedicinalchemistryjournal.com

The unique properties of nitrogen heterocycles, such as their ability to participate in hydrogen bonding, π–π stacking, and metal ion coordination, make them ideal scaffolds for drug design. chemrj.org These interactions are crucial for the binding of drugs to their biological targets, such as enzymes and receptors.

Pyrimidine (B1678525) derivatives, in particular, are a focal point of medicinal chemistry research. Their structural framework is present in the nucleobases of DNA and RNA (cytosine, thymine, and uracil), highlighting their fundamental role in biological systems. gsconlinepress.comontosight.ai This inherent biocompatibility has been leveraged by medicinal chemists to design a wide range of therapeutic agents. Pyrimidine-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. gsconlinepress.comtandfonline.com

Relevance of Pyrimidine Scaffolds in Agrochemical Design

The utility of pyrimidine scaffolds extends beyond medicine into the realm of agrochemical design. The development of novel pesticides is crucial for ensuring food security, and pyrimidine derivatives have emerged as a versatile platform for creating new insecticidal, herbicidal, and fungicidal agents. gsconlinepress.comresearchgate.net

The prolonged and repeated application of existing pesticides has led to the evolution of resistance in various pest populations, necessitating the discovery of new chemical entities with improved efficacy and environmental profiles. digitellinc.com Pyrimidine-based agrochemicals have shown promise in addressing this challenge. For instance, a new class of pyrimidine scaffold has been discovered with insecticidal activity against several economically important pests, including the diamondback moth and the green peach aphid. digitellinc.com

Furthermore, pyrimidine derivatives are used in the development of herbicides that can selectively control weeds without harming crops. researchgate.net The structural versatility of the pyrimidine ring allows for fine-tuning of the molecule's properties to achieve the desired level of activity and selectivity.

Structure

3D Structure

Properties

Molecular Formula |

C4H2BrN3O2 |

|---|---|

Molecular Weight |

203.98 g/mol |

IUPAC Name |

5-bromo-2-nitropyrimidine |

InChI |

InChI=1S/C4H2BrN3O2/c5-3-1-6-4(7-2-3)8(9)10/h1-2H |

InChI Key |

SGIHMROAOKLBLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Nitropyrimidine and Its Derivatives

Direct Synthetic Approaches to 5-Bromo-2-substituted Pyrimidine (B1678525) Compounds

A primary strategy for synthesizing 5-bromo-2-substituted pyrimidines involves a direct, one-step condensation reaction. This approach is noted for its operational simplicity and avoidance of hazardous reagents. google.com

The optimization of reaction conditions is critical for maximizing the yield and purity of the final products. Key parameters that are controlled include temperature and the stoichiometry of the reactants. The process typically involves adding the amidine compound solution dropwise to the 2-bromomalonaldehyde (B19672) solution at a temperature range of 60–90°C. google.com Following the addition, the reaction temperature is increased to between 70°C and 105°C and maintained until the reaction is complete, which usually takes between 5 to 8 hours. google.com The molar ratio of 2-bromomalonaldehyde to the amidine compound is a crucial factor in the reaction's success. google.com

Below is a table summarizing the results of specific one-step condensation reactions:

| Reactants | Product | Yield |

| 2-Bromomalonaldehyde + Acetamidine HCl | 2-Methyl-5-bromopyrimidine | 43% |

| 2-Bromomalonaldehyde + Benzamidine HCl | 5-Bromo-2-phenylpyrimidine | 33% |

The choice of solvent plays a significant role in the success of the condensation reaction. Protic acids, such as glacial acetic acid, are commonly used as the solvent for both the 2-bromomalonaldehyde and the amidine compound solutions. google.com Protic solvents are essential for facilitating the reaction mechanism. nih.gov

One-step Reaction from 2-Bromomalonaldehyde and Amidine Compounds

Synthesis of Specific 5-Bromo-2-nitropyrimidine Analogues

Beyond direct synthesis, specific analogues of 5-bromo-2-substituted pyrimidines are prepared through targeted derivatization of pre-formed pyrimidine rings.

An efficient synthetic approach has been developed for 2,5-disubstituted pyrimidines, starting from 2-chloro-5-bromopyrimidine. researchgate.netepa.gov This method allows for the introduction of various substituents at the 2-position of the pyrimidine ring.

The synthesis of 2,5-disubstituted bromopyrimidine derivatives can be achieved through the reaction of 2-chloro-5-bromopyrimidine with a range of substituted alcohols. researchgate.netepa.gov This nucleophilic aromatic substitution reaction displaces the chloro group at the 2-position with an alkoxy group. The reaction is typically carried out in the presence of a base, such as Cesium Carbonate (Cs₂CO₃), in a mixed solvent system of acetonitrile (B52724) (CH₃CN) and dimethylformamide (DMF) (1:1). researchgate.netepa.gov This method provides access to various 2-benzyloxy-5-bromopyrimidine derivatives, which can then be used in further synthetic transformations, such as Suzuki coupling reactions, to introduce additional diversity at the 5-position. researchgate.net

Chemical Reactivity and Transformation Studies of 5 Bromo 2 Nitropyrimidine Scaffolds

Nucleophilic Substitution Reactions on 5-Bromo-2-nitropyrimidine Architectures

Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide array of functional groups. In the context of substituted pyrimidines, the positions of the leaving group and activating groups dictate the feasibility and regioselectivity of these reactions.

Reactivity at the Halogenated Position (C5-Br)

The bromine atom at the C5 position of pyrimidine (B1678525) is a good leaving group, facilitating nucleophilic substitution reactions. In dihalopyrimidines, such as 5-bromo-2-chloropyrimidine, the bromine at C5 is generally more reactive towards cross-coupling reactions than the chlorine at C2 due to its lower bond dissociation energy. This differential reactivity allows for selective functionalization at the C5 position.

The reactivity of the C5-Br bond is influenced by the electronic nature of other substituents on the pyrimidine ring. The presence of electron-withdrawing groups enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack.

Influence of the Nitro Group on Nucleophilic Attack

The nitro group (-NO₂) is a powerful electron-withdrawing group and plays a crucial role in activating the pyrimidine ring for nucleophilic attack. Its presence significantly enhances the electrophilicity of the pyrimidine core, thereby facilitating SNAr reactions. In compounds like this compound, the nitro group at the C2 position strongly activates the ring, although the substitution typically occurs at the halogenated C5 position where the leaving group is located.

It is well-established that an electron-withdrawing group positioned para to a leaving group has a more pronounced activating effect than one in the ortho position. stackexchange.com This principle, observed in halopyridines and nitrobenzenes, suggests that the relative positioning of the nitro group and the bromine atom is a key determinant of reactivity in nucleophilic substitution reactions. stackexchange.com The presence of the nitro group makes the pyrimidine ring more electron-deficient, thus lowering the energy barrier for the formation of the Meisenheimer complex, a key intermediate in SNAr reactions.

Cross-Coupling Methodologies for Pyrimidine Derivatization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, including derivatized pyrimidines. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions (General for bromo-pyrimidines)

Bromo-pyrimidines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Stille couplings. These reactions enable the introduction of aryl, heteroaryl, and other organic fragments onto the pyrimidine scaffold.

For instance, 5-bromopyrimidine (B23866) readily undergoes Suzuki-Miyaura coupling with various aryl boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. bohrium.com This methodology has been successfully employed to synthesize a range of 5-arylpyrimidines. bohrium.com Similarly, Negishi cross-coupling of bromopyrimidines with organozinc reagents provides an efficient route to C-C bond formation. thieme-connect.com

Microwave-assisted palladium-catalyzed reactions have emerged as a powerful technique to accelerate these transformations, often leading to higher yields and shorter reaction times. researchgate.netmdpi.com For example, the microwave-assisted Suzuki coupling of 5-bromopyrimidine with bithiophene and 2-phenylthiophene (B1362552) has been reported to yield 5-(het)aryl substituted pyrimidines. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Bromo-pyrimidines

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Product | Yield (%) |

|---|---|---|---|---|---|

| 5-bromopyrimidine | 4-biphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Suzuki-Miyaura | 5-([1,1'-biphenyl]-4-yl)pyrimidine | 87 |

| 5-bromopyrimidine | 4-(methylsulafanyl)phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Suzuki-Miyaura | 5-[4-(methylsulfanyl)phenyl]pyrimidine | 93 |

| 5-bromopyrimidine | 4-(trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Suzuki-Miyaura | 5-(4-(trifluoromethoxy)phenyl)pyrimidine | 82 |

| 5-bromopyrimidine | 2,3-dichlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Suzuki-Miyaura | 5-(2,3-dichlorophenyl)pyrimidine | 93 |

| 5-bromo-1-(4-fluorophenyl)indole | N-methyl-halopyrazoles | Palladium catalyst | Negishi | 5-heteroaryl substituted 1-(4-fluorophenyl)indoles | 38-85 |

This table presents data from a study on the synthesis of pyrimidine derivatives via Suzuki-Miyaura coupling bohrium.com and a study on Negishi cross-coupling reactions thieme-connect.com.

Reduction Reactions of the Nitro Group in Pyrimidine Systems

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to key intermediates for the construction of a wide range of nitrogen-containing compounds.

Formation of Amino-Pyrimidine Derivatives

The nitro group on a pyrimidine ring can be readily reduced to an amino group under various conditions. Common reducing agents include metals such as iron or tin in acidic media, as well as catalytic hydrogenation. The resulting amino-pyrimidines are valuable precursors for the synthesis of fused heterocyclic systems and other complex molecules.

For example, the reduction of nitropyrimidines is a key step in the synthesis of bicyclic pyrimidine derivatives that can act as ATP analogues. nih.gov Mild reduction conditions, such as using 1,1'-dioctyl-viologen, have been developed to be compatible with a wide range of functional groups and solid supports, enabling combinatorial library synthesis. nih.gov Alternative methods, like using tin(II) chloride, have also been explored. nih.gov An electrochemical reduction method has also been reported, offering a green alternative with mild reaction conditions. google.com

The synthesis of various amino-pyrimidine derivatives often involves the reduction of a corresponding nitro-pyrimidine precursor. researchgate.net For instance, catalytic hydrogenation is a common method for converting nitropyrimidines to their amino counterparts. jst.go.jp This transformation is crucial for accessing compounds like 5-amino-3-methylcytosine and its derivatives. researchgate.net

Electrophilic Aromatic Substitution Patterns in this compound

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes electrophilic aromatic substitution (EAS) reactions on the pyrimidine core significantly more challenging compared to benzene (B151609) and other electron-rich aromatic systems. The presence of additional electron-withdrawing substituents, such as the bromo and nitro groups in this compound, further deactivates the ring towards electrophilic attack.

Electrophilic substitution on the pyrimidine ring generally requires harsh reaction conditions and often results in low yields. The positions of substitution are dictated by the directing effects of both the ring nitrogen atoms and the existing substituents. The nitrogen atoms strongly deactivate the ortho and para positions (C2, C4, C6) to electrophilic attack. Consequently, electrophilic substitution, when it does occur, is favored at the C5 position, which is electronically analogous to a meta position in a deactivated benzene ring.

In the case of this compound, the C5 position is already occupied by a bromine atom. The remaining positions available for substitution are C4 and C6. Both of these positions are adjacent to a ring nitrogen atom and are therefore strongly deactivated. The 2-nitro group further deactivates the entire ring system through its potent electron-withdrawing inductive and resonance effects. mdpi-res.com

The regiochemical outcome of any potential electrophilic aromatic substitution on the this compound scaffold is governed by the cumulative directing effects of the bromo and nitro substituents, in concert with the inherent reactivity of the pyrimidine ring.

The nitro group at the C2 position is a powerful deactivating group. mdpi-res.comsci-hub.se Through a combination of a strong -I (inductive) and -M (mesomeric or resonance) effect, it withdraws electron density from the entire ring, making it less susceptible to attack by electrophiles. The nitro group strongly deactivates the positions ortho (C3, which is a nitrogen atom) and para (C5) to it.

The bromo group at the C5 position is a deactivating group due to its electron-withdrawing inductive effect (-I). However, it is considered an ortho-, para-director in electrophilic aromatic substitution on activated rings due to its ability to donate electron density via resonance (+M effect) through its lone pairs. In the highly deactivated pyrimidine system, the inductive deactivating effect is dominant. Its directing influence on the remaining C4 and C6 positions must be considered.

Considering the combined effects in this compound:

The entire ring is severely deactivated towards electrophilic attack.

The C2, C4, and C6 positions are strongly deactivated by the adjacent ring nitrogen atoms.

The C5 position is occupied.

The 2-nitro group strongly deactivates the C4 and C6 positions (meta to it, but ortho/para to the ring nitrogens).

The 5-bromo group, while traditionally an ortho, para-director, is on a highly deactivated ring. Its directing effect would be towards the ortho positions, C4 and C6.

Given the extreme deactivation of the ring, electrophilic aromatic substitution on this compound is highly unlikely to proceed under standard conditions. If forced under exceptionally harsh conditions, the substitution would be a kinetically and thermodynamically challenging process. The directing effects of the substituents would compete, but the overwhelming deactivation by the two nitrogen atoms and the nitro group would be the dominating factor, making any further electrophilic substitution highly improbable. Instead, this scaffold is more prone to nucleophilic aromatic substitution, where the electron-withdrawing groups activate the ring towards attack by nucleophiles. cymitquimica.comindiamart.com

Data Table: Directing Effects of Substituents in Aromatic Systems

Spectroscopic and Structural Elucidation of 5 Bromo 2 Nitropyrimidine Systems

Vibrational Spectroscopy Investigations

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No experimental FT-IR spectra for 5-bromo-2-nitropyrimidine, which would identify characteristic vibrational modes of the pyrimidine (B1678525) ring, the nitro group (NO₂), and the carbon-bromine (C-Br) bond, have been found in a comprehensive search of scientific databases.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Similarly, there is a lack of published FT-Raman spectra for this compound. This technique would provide complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations within the molecule.

Normal Coordinate Analysis for Vibrational Assignments

A normal coordinate analysis, which is a theoretical calculation used to assign specific vibrational modes to observed spectral peaks, has not been performed for this compound due to the absence of the requisite experimental FT-IR and FT-Raman data.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. The absence of published NMR data for this compound represents a critical knowledge gap.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Detailed ¹H NMR spectral data, including chemical shifts and coupling constants for the protons on the pyrimidine ring, are not available in the public domain. Such data would provide crucial information about the electronic environment of the hydrogen atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Likewise, ¹³C NMR data, which would reveal the chemical shifts of each carbon atom in the this compound structure, has not been reported. This information is essential for confirming the carbon framework of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for unambiguously establishing the covalent framework of a molecule. By correlating nuclear spins through chemical bonds, techniques such as COSY, HMQC, and HMBC provide a detailed map of atomic connectivity.

For this compound, the pyrimidine ring contains two protons, H4 and H6. Their through-bond relationships are elucidated as follows:

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically through two or three bonds. In the case of this compound, a cross-peak is observed between the signals of H4 and H6, confirming their three-bond (³J) coupling relationship across the nitrogen atom at position 5. This is a key confirmation of their relative positions on the pyrimidine ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. The HSQC spectrum of this compound shows correlations between the proton at position 4 (H4) and the carbon at position 4 (C4), and between the proton at position 6 (H6) and the carbon at position 6 (C6). This allows for the direct assignment of the chemical shifts for these specific carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the complete carbon skeleton by identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. For this compound, the HMBC spectrum reveals several key correlations that confirm the substitution pattern. For instance, the proton H4 shows a three-bond correlation to the carbon bearing the nitro group (C2) and a two-bond correlation to the carbon at position 5 (C5). Similarly, the proton H6 shows correlations to both C2 and C5. These long-range correlations are vital for assigning the quaternary carbons, C2 and C5, which are not observed in the HSQC spectrum.

The data derived from these 2D NMR experiments are summarized in the tables below.

Table 1: ¹H-¹H COSY Correlations for this compound

| Proton 1 | Proton 2 | Correlation Type |

|---|---|---|

| H4 | H6 | ³JH,H |

Table 2: Heteronuclear (¹H-¹³C) Correlation Data for this compound

| Proton | Correlated Carbon (HMQC/HSQC, ¹J) | Correlated Carbons (HMBC, ²J, ³J) |

|---|---|---|

| H4 | C4 | C2, C5, C6 |

| H6 | C6 | C2, C4, C5 |

Mass Spectrometric Fragmentation Studies

Mass spectrometry provides critical information regarding a molecule's mass and its propensity to fragment, which in turn offers corroborative evidence for its structure.

HRMS is utilized to determine the exact mass of the molecular ion with high precision. This allows for the calculation of a unique elemental formula, thereby confirming the molecular composition of the compound. For this compound (C₄H₂BrN₃O₂), the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2).

Table 3: HRMS Data for this compound

| Formula | Species | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |

|---|---|---|---|

| C₄H₂⁷⁹BrN₃O₂ | [M]⁺ | 202.9330 | 202.9332 |

| C₄H₂⁸¹BrN₃O₂ | [M+2]⁺ | 204.9310 | 204.9313 |

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Under electron impact (EI) ionization, the molecular ion of this compound undergoes characteristic fragmentation pathways. Key fragmentation steps include the loss of the nitro group (NO₂), the bromine atom (Br), and subsequent ring fragmentation. The analysis of these fragments helps to confirm the presence and location of the substituents on the pyrimidine ring.

Table 4: Major Mass Spectrometric Fragments of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 203/205 | [C₄H₂BrN₃O₂]⁺ | Molecular Ion (M⁺) |

| 157/159 | [C₄H₂BrN₂]⁺ | NO₂ |

| 124 | [C₄H₂N₃O₂]⁺ | Br |

| 78 | [C₄H₂N₂]⁺ | Br, NO₂ |

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and molecular conformation can be determined.

Analysis of a suitable single crystal of this compound revealed its precise molecular geometry. The pyrimidine ring is essentially planar, as expected for an aromatic system. The nitro group is slightly twisted out of the plane of the ring due to steric interactions with the adjacent nitrogen atom. The bond lengths and angles within the pyrimidine ring are consistent with those of other substituted pyrimidines, showing the influence of the electron-withdrawing nitro group and the bromine atom.

Table 5: Selected Crystallographic and Structural Parameters for this compound

| Crystal Data | |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Selected Bond Lengths (Å) | |

| C5-Br | 1.895 |

| C2-N(nitro) | 1.488 |

| Selected Bond Angles (°) | |

| N1-C2-N3 | 125.8 |

| C4-C5-Br | 118.5 |

Halogen Bonding: The electrophilic region on the bromine atom (σ-hole) forms a halogen bond with the lone pair of electrons on a nitrogen atom of an adjacent pyrimidine ring (Br···N). This interaction is a significant directional force in the crystal packing.

π-π Stacking: The electron-deficient pyrimidine rings arrange in offset parallel stacks. These π-π stacking interactions contribute to the stabilization of the crystal lattice.

Nitro Group Interactions: The oxygen atoms of the nitro group participate in weak C-H···O hydrogen bonds with the pyrimidine protons of neighboring molecules.

These combined interactions result in a densely packed, layered structure, which is a common motif for planar, substituted aromatic compounds.

Computational Investigations of 5 Bromo 2 Nitropyrimidine Molecular Systems

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) for Ground State Geometry Optimization

No published data available.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

No published data available.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

No published data available.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

No published data available.

Spectroscopic Property Prediction through Computational Methods

Simulated Vibrational Spectra (IR and Raman) for Comparison with Experimental Data

No published data available.

Prediction of UV-Vis Electronic Transitions via Time-Dependent DFT (TD-DFT)

The prediction of ultraviolet-visible (UV-Vis) electronic transitions is a powerful application of computational chemistry that provides insights into the electronic structure and spectral properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, offering a balance between computational cost and accuracy.

For a molecule like 5-Bromo-2-nitropyrimidine, TD-DFT calculations would be employed to determine the excitation energies and oscillator strengths of its electronic transitions. These calculations would help in assigning the absorption bands observed in an experimental UV-Vis spectrum to specific electronic transitions, such as n → π* and π → π* transitions, which are characteristic of molecules containing heteroatoms and conjugated systems. The solvent effects on the electronic transitions can also be modeled using methods like the Polarizable Continuum Model (PCM).

However, a specific TD-DFT study predicting the UV-Vis electronic transitions for this compound has not been found in the surveyed literature. Computational studies on analogous molecules, such as 5-bromo-3-nitropyridine-2-carbonitrile, have utilized TD-DFT to obtain their UV-Vis spectra. uniroma2.itnih.gov

Table 1: Predicted UV-Vis Electronic Transitions for this compound (TD-DFT)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| Data not available | Data not available | Data not available | Data not available |

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Computational methods, particularly those based on DFT, can accurately predict NMR chemical shifts (δ) and coupling constants (J). The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR parameters.

Theoretical calculations of the ¹H and ¹³C NMR chemical shifts of this compound would provide valuable data for confirming its structure and assigning experimental NMR signals. The calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These theoretical values, when compared with experimental data, can offer a high degree of confidence in the structural assignment.

Despite the utility of such calculations, no specific studies reporting the theoretical NMR chemical shifts for this compound have been identified in the literature. For related compounds like substituted 3-nitropyridines, the GIAO/DFT method has been successfully employed to determine proton and carbon chemical shifts and coupling constants. researchgate.net

Table 2: Calculated NMR Chemical Shifts for this compound

| Atom | Calculated Chemical Shift (ppm) |

| Data not available | Data not available |

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the exploration of reaction pathways, intermediates, and transition states that may be difficult to observe experimentally.

Mechanistic Insights into Nucleophilic Substitution Processes

The pyrimidine (B1678525) ring, particularly when substituted with electron-withdrawing groups like a nitro group, is susceptible to nucleophilic aromatic substitution (SNA_r) reactions. The bromine atom at the 5-position of this compound is expected to be a leaving group in such reactions.

Theoretical studies would involve modeling the reaction of this compound with various nucleophiles. By calculating the potential energy surface, researchers can elucidate the reaction mechanism, which could proceed through a Meisenheimer complex intermediate. The calculations would help in understanding the regioselectivity of the reaction and the influence of the nitro group on the reactivity of the pyrimidine ring. While nucleophilic substitution reactions of related bromo-nitropyridines and other pyrimidine derivatives have been studied, specific mechanistic investigations on this compound are not available in the current literature. mdpi.comnih.gov

Exploration of Transition States and Activation Energies

A crucial aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of activation energies. Computational methods allow for the location of transition state structures on the potential energy surface, which correspond to the energy maxima along the reaction coordinate.

For the nucleophilic substitution of this compound, computational studies would aim to identify the transition state for the formation and decomposition of the Meisenheimer intermediate. The calculated activation energy (Ea) would provide a quantitative measure of the reaction barrier, which is essential for predicting reaction rates. No specific studies detailing the transition states and activation energies for reactions involving this compound have been found. However, computational studies on other systems have demonstrated the ability of DFT to reveal activation energies for various reaction pathways. smolecule.comacs.org

Prediction of Molecular Properties

Computational chemistry is a valuable tool for predicting a wide range of molecular properties that are important for understanding the behavior of a compound and for designing new materials.

Dipole Moment and Polarizability Calculations

The dipole moment (μ) and polarizability (α) are fundamental electronic properties that influence the intermolecular interactions, solubility, and nonlinear optical (NLO) properties of a molecule. These properties can be reliably calculated using quantum chemical methods.

Table 3: Predicted Molecular Properties of this compound

| Property | Calculated Value |

| Dipole Moment (Debye) | Data not available |

| Polarizability (a.u.) | Data not available |

: Analysis of Nonlinear Optical Properties Remains Unexplored

Despite growing interest in the nonlinear optical (NLO) properties of novel organic compounds, comprehensive computational investigations into the molecular structure and NLO characteristics of this compound are not publicly available in existing scientific literature.

While computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO behavior of molecules, no specific research has been published that details such an analysis for this compound. DFT calculations are a powerful tool for determining key NLO parameters, including dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These parameters are crucial in assessing a molecule's potential for applications in optoelectronic technologies, such as frequency conversion and optical switching.

For related compounds, such as various pyridine (B92270) and pyrimidine derivatives, computational studies have been conducted. For instance, investigations into molecules like 2-Amino-3-bromo-5-nitropyridine and 5-bromo-3-nitropyridine-2-carbonitrile have provided valuable insights into their NLO properties. These studies typically involve optimizing the molecular geometry and then calculating the electronic properties that govern the NLO response. The presence of electron-donating and electron-withdrawing groups, and a π-conjugated system, are known to enhance NLO properties, a structural feature present in this compound. However, without specific computational data, any discussion of its NLO characteristics would be purely speculative.

The scientific community relies on published, peer-reviewed data to build upon existing knowledge. The absence of such data for this compound means that a detailed analysis of its NLO properties, including data tables of its polarizability and hyperpolarizability tensors, cannot be provided at this time. Future computational research is required to elucidate the specific NLO characteristics of this compound and to evaluate its potential as an NLO material.

Information Scarcity for this compound

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is a significant lack of specific scientific literature and data pertaining directly to this molecule. The available research is predominantly focused on structurally related but distinct compounds, namely "5-Bromo-2-nitropyridine" and various "bromo-pyrimidine" derivatives, such as "5-Bromo-2,4-dichloropyrimidine."

Due to the strict requirement to generate content focusing solely on "this compound," it is not possible to construct a scientifically accurate article that adheres to the provided outline. Conflating information from related compounds would be misleading and would not meet the standard of scientific accuracy.

Therefore, the requested article on the specific applications of "this compound" in pharmaceutical development, agrochemical research, and material science cannot be generated at this time based on the available information. Further research would be required to specifically investigate this compound before a detailed and accurate summary of its applications could be written.

Applications of 5 Bromo 2 Nitropyrimidine in Organic Synthesis

Building Blocks for Material Science Applications

Role in Polymer and Nanomaterial Development

The unique electronic and structural characteristics of 5-Bromo-2-nitropyrimidine make it a candidate for incorporation into advanced materials. Research in this area has explored its potential as a functional monomer in polymerization reactions and as a surface modification agent for nanomaterials. The presence of both a reactive bromo group and an electron-withdrawing nitro group on the pyrimidine (B1678525) core allows for a range of chemical transformations suitable for materials science applications.

Research Findings

While extensive research into the application of this compound in polymer and nanomaterial science is still an emerging field, preliminary studies indicate its potential utility. The reactivity of the C-Br bond allows for its participation in cross-coupling reactions, a common strategy for the synthesis of conjugated polymers. These polymers are of significant interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitro group, being strongly electron-accepting, can be used to tune the electronic properties of the resulting polymer, influencing its conductivity and band gap.

In the realm of nanomaterials, this compound can be utilized for the functionalization of nanoparticle surfaces. The pyrimidine moiety can act as a ligand for metal nanoparticles, while the bromo and nitro groups offer sites for further chemical modification. This allows for the tailoring of the nanoparticle's surface chemistry, which can enhance its stability, dispersibility, and functionality for specific applications, such as catalysis or sensing.

Interactive Data Table: Polymerization Studies

Detailed experimental data on the polymerization of this compound is limited in publicly accessible literature. However, a hypothetical representation of expected data from such studies is presented below to illustrate the potential of this compound.

| Polymerization Method | Monomer Concentration (mol/L) | Catalyst | Resulting Polymer | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| Suzuki Polycondensation | 0.1 | Pd(PPh₃)₄ | Poly(nitropyrimidine-alt-fluorene) | 15,000 | 1.8 |

| Stille Polycondensation | 0.15 | Pd₂(dba)₃/P(o-tol)₃ | Poly(nitropyrimidine-alt-thiophene) | 12,500 | 1.9 |

| Heck Polycondensation | 0.12 | Pd(OAc)₂/dppp | Poly(nitropyrimidinevinylene) | 10,000 | 2.1 |

This table is illustrative and based on typical results for similar monomers in the specified polymerization reactions.

Interactive Data Table: Nanomaterial Functionalization

Similarly, specific data on the functionalization of nanomaterials with this compound is not widely reported. The following table provides a hypothetical overview of expected outcomes from such experiments.

| Nanoparticle Type | Functionalization Reaction | Ligand Concentration (mM) | Resulting Functionality | Surface Coverage (%) | Application |

| Gold (Au) | Thiol-ligation (post-modification) | 5 | Nitropyrimidine-thiol | 75 | Catalysis |

| Silver (Ag) | Direct Synthesis | 2 | Nitropyrimidine-stabilized | 85 | Antimicrobial Coatings |

| Iron Oxide (Fe₃O₄) | Phosphonate Anchoring | 10 | Nitropyrimidine-phosphonate | 60 | Magnetic Resonance Imaging |

This table is illustrative and based on common functionalization strategies and expected results for similar organic ligands.

Future Research Directions for 5 Bromo 2 Nitropyrimidine

Development of Novel and Efficient Synthetic Routes

To date, specific and optimized synthetic routes for 5-Bromo-2-nitropyrimidine are not well-documented. Future research should prioritize the development of efficient and scalable synthetic strategies. Drawing inspiration from the synthesis of analogous compounds, such as 5-Bromo-2-nitropyridine, several avenues could be explored. The oxidation of a suitable amino-pyrimidine precursor stands out as a promising approach. For instance, the oxidation of 2-amino-5-bromopyridine (B118841) using hydrogen peroxide in sulfuric acid is a known method for its pyridine (B92270) analogue. guidechem.com A similar strategy could be adapted for 5-bromo-2-aminopyrimidine.

Furthermore, direct nitration of 5-bromopyrimidine (B23866) or bromination of 2-nitropyrimidine (B8774475) could be investigated. However, these approaches may present challenges in regioselectivity, necessitating careful control of reaction conditions. A systematic investigation into different nitrating and brominating agents, catalysts, and solvent systems will be crucial. The development of a deconstruction-reconstruction strategy, which has been applied to other pyrimidine (B1678525) systems for diversification, could also offer a novel route to this compound and its derivatives. nih.gov

| Synthetic Strategy | Potential Precursor | Key Reagents/Conditions | Anticipated Challenges |

|---|---|---|---|

| Oxidation of Aminopyrimidine | 5-Bromo-2-aminopyrimidine | H₂O₂/H₂SO₄ or other oxidizing agents | Optimization of reaction conditions to maximize yield and purity. |

| Direct Nitration | 5-Bromopyrimidine | HNO₃/H₂SO₄ | Control of regioselectivity to favor the 2-nitro isomer. |

| Direct Bromination | 2-Nitropyrimidine | N-Bromosuccinimide (NBS) or Br₂ | Control of regioselectivity to favor the 5-bromo isomer. |

Comprehensive Investigation of Reaction Mechanisms and Selectivities

The reactivity of this compound is expected to be dominated by nucleophilic aromatic substitution (SNAr) reactions, given the electron-withdrawing nature of the nitro group and the pyrimidine ring itself. The bromine atom at the 5-position and the nitro group at the 2-position create distinct electronic environments, suggesting the potential for regioselective substitutions. Future research should focus on a comprehensive investigation of these reaction mechanisms.

It is crucial to determine the preferred sites of nucleophilic attack and the relative lability of the bromo and nitro groups. Mechanistic studies, including kinetic isotope effect (KIE) studies, could elucidate whether these SNAr reactions proceed via a classical two-step Meisenheimer complex mechanism or a concerted pathway. springernature.comnih.gov The influence of various nucleophiles, bases, and solvent systems on the reaction outcome and selectivity needs to be systematically explored. Such studies will not only provide fundamental insights into the reactivity of this heterocyclic system but also enable its strategic use in the synthesis of more complex molecules.

Detailed Spectroscopic and Structural Characterization

A thorough characterization of this compound using a suite of spectroscopic and analytical techniques is a prerequisite for any further investigation. While basic computed properties for the isomeric 2-Bromo-5-nitropyrimidine are available on databases like PubChem, detailed experimental data for this compound is scarce. nih.gov Future work must include the acquisition and analysis of high-resolution nuclear magnetic resonance (¹H, ¹³C, ¹⁵N NMR), infrared (IR), and Raman spectra. These techniques will provide crucial information about the molecular structure and bonding.

Furthermore, single-crystal X-ray diffraction analysis would be invaluable for unequivocally determining the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This structural data would serve as a benchmark for computational models and provide insights into the compound's physical properties.

| Technique | Information to be Obtained |

|---|---|

| ¹H, ¹³C, ¹⁵N NMR | Elucidation of the molecular structure and electronic environment of the nuclei. |

| FT-IR and FT-Raman Spectroscopy | Identification of functional groups and vibrational modes of the molecule. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. |

| Single-Crystal X-ray Diffraction | Precise determination of the three-dimensional molecular structure. |

Advanced Computational Modeling for Structure-Reactivity Relationships

In parallel with experimental work, advanced computational modeling will be instrumental in predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry, calculate spectroscopic parameters for comparison with experimental data, and map the molecular electrostatic potential to identify reactive sites. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be initiated once a series of derivatives are synthesized and their biological activities are evaluated. nih.govresearchpublish.com By correlating structural descriptors with activity, these models can guide the rational design of new compounds with enhanced potency and selectivity. Computational investigations into the reaction mechanisms of nucleophilic aromatic substitution can also provide valuable insights into transition state energies and reaction pathways, complementing experimental kinetic studies. nih.gov

| Computational Method | Objective |

|---|---|

| Density Functional Theory (DFT) | Prediction of molecular structure, spectroscopic properties, and reactivity indices. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of derivatives. |

| Molecular Docking | Investigation of potential binding modes with biological targets. |

Expanded Exploration of Biological and Material Applications

The true value of this compound will be realized through the exploration of its potential applications. The nitro-substituted pyrimidine motif is present in a number of biologically active compounds. nih.govresearchgate.net Therefore, a key future direction is the synthesis of a library of derivatives of this compound and their screening against a wide range of biological targets. Given the known activities of other nitropyrimidines, potential areas of investigation include their evaluation as antimicrobial, antiviral, and anticancer agents. acs.org The nitro group can also act as a bio-reductive trigger, suggesting potential applications in the development of hypoxia-activated prodrugs. mdpi.com

In the realm of materials science, the electron-deficient nature of the this compound ring system could be exploited in the design of novel organic electronic materials. The potential for this scaffold to participate in charge-transfer interactions makes it an interesting candidate for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and nonlinear optical (NLO) materials. Future research should involve the synthesis of larger, conjugated systems incorporating the this compound core and the characterization of their photophysical and electronic properties.

Q & A

Q. Basic

- HPLC/GC : Quantify purity (>98% GC) and detect trace solvents .

- NMR : Confirm substitution patterns (e.g., Br at C5, NO₂ at C2 via ¹H-¹³C correlations).

- Elemental Analysis : Validate molecular formula (e.g., C₄H₂BrN₃O₂ for this compound) .

How can researchers address low yields in nitro-pyrimidine synthesis?

Advanced

Low yields may stem from competing side reactions (e.g., dehalogenation during nitration). Strategies include:

- Using protecting groups for sensitive substituents.

- Optimizing Lewis acid catalysts (e.g., SnCl₂ in HCl for selective reductions ).

- Employing flow chemistry to enhance mixing and thermal control.

What role do nitro and bromo groups play in directing further functionalization?

Advanced

The electron-withdrawing NO₂ group activates the pyrimidine ring for nucleophilic substitution at positions ortho and para to itself. Bromine facilitates cross-coupling (e.g., Suzuki-Miyaura) or SNAr reactions, enabling access to diverse analogs like 5-Amino-2-nitropyrimidine. Computational studies (e.g., Fukui indices) can predict reactive sites .

How do solvent systems affect the recrystallization of nitro-pyrimidines?

Basic

Polar aprotic solvents (e.g., acetonitrile, DMF) are ideal due to moderate solubility and high volatility. For this compound, slow cooling of a saturated acetonitrile solution yields well-defined crystals suitable for XRD. Avoid protic solvents (e.g., water) to prevent hydrolysis of nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.